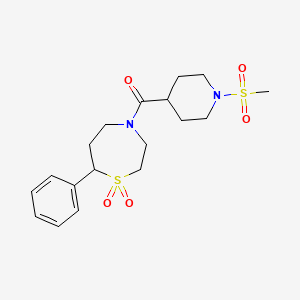

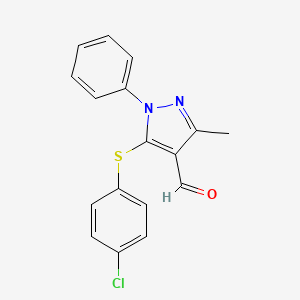

![molecular formula C19H16ClN3O4S B2718263 3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450337-75-4](/img/structure/B2718263.png)

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Evaluation of Antioxidant Additives

A study by Amer et al. (2011) focused on synthesizing compounds with potential antioxidant properties for lubricating oils, involving 4-(2-Aminothiazol-4-yl)-phenol and its reactions with various agents to produce derivatives, including enaminonitrile and pyrazolo derivatives. These compounds were evaluated as antioxidant additives for lube oil, indicating their potential utility in enhancing the oxidative stability of lubricants Amer, F. A., Hassan, H. M., Moawad, E. B., & Shaker, N. (2011). Synthesis and evaluation of some new thiazoles as antioxidant additives for Egyptian lubricating oils. Advances in Petroleum Exploration and Development, 1, 40-49.

Ring Transformation in Heterocyclic Chemistry

Kurasawa et al. (1988) explored the transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines], highlighting innovative approaches to creating novel heterocyclic compounds with potential pharmacological activities Kurasawa, Y., Okiyama, M., Kamigaki, Y., Kanoh, M., Takada, A., & Okamoto, Y. (1988). Ring transformation of 1,5-benzoxazepines into spirobenzoxazoles. Synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines]. Journal of Heterocyclic Chemistry, 25, 1259-1262.

Biological Activities of Substituted Benzamides

Research by Schaefer et al. (1981) on L-7063 and L-1215, two substituted benzamides, demonstrated their high biological activity against mosquito larvae. The study also addressed cross-resistance issues and the relative safety of these compounds to nontarget aquatic organisms, providing insights into the environmental and ecological considerations of using such chemicals Schaefer, C., Miura, T., & Wilder, W. (1981). Biological activities of two new substituted benzamides against mosquitoes and nontarget organisms. Journal of Economic Entomology, 74(6), 658-661.

Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

A study by Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work highlights the potential of these compounds in developing new cancer treatments Hassan, A. S., Hafez, T., & Osman, S. A. (2014). Synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Scientia Pharmaceutica, 83, 27-39.

作用機序

将来の方向性

The future directions for research on “3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

特性

IUPAC Name |

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-27-15-7-5-14(6-8-15)23-18(16-10-28(25,26)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZWPCBTLWSTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

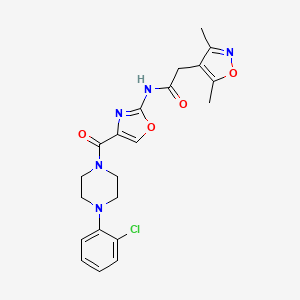

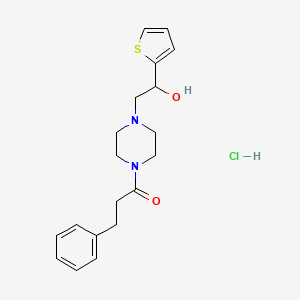

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)

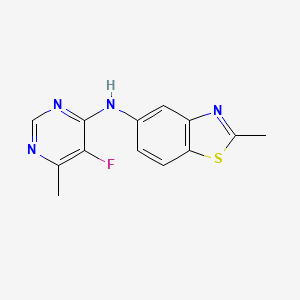

![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2718186.png)

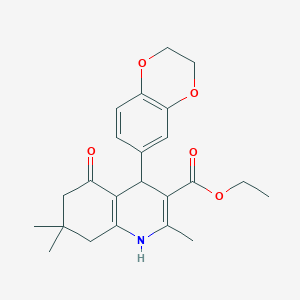

![ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2718190.png)

![2-[4-(1-Adamantyl)phenoxy]propanoic acid](/img/structure/B2718193.png)

![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)

![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)

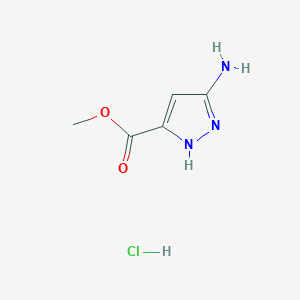

![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)